5-Methoxy-2,2-dimethylchroman-4-one
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Overview
Description
Mechanism of Action
Target of Action
Chromanone analogs, which include 5-methoxy-2,2-dimethylchroman-4-one, have been associated with diverse biological activities .
Mode of Action
Chromanone analogs are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, anti-inflammatory, and antiviral activities .
Action Environment
It is known that the production of reactive oxygen species (ros) and suppression of antioxidants due to environmental and endogenous factors can result in an imbalance of oxidative-antioxidant systems .
Biochemical Analysis
Biochemical Properties
Chromanone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 5-Methoxy-2,2-dimethylchroman-4-one may influence cell function, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a series of reactions including methylation and methoxylation to yield the desired product .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-2,2-dimethylchroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetic products due to its ability to scavenge free radicals and protect the skin from damage.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but differing in biological activities.
Taxifolin: Another chromanone derivative known for its antioxidant and anti-inflammatory properties.
Eupatofortunone: A compound isolated from Eupatorium fortunei with cytotoxic properties.
Uniqueness
5-Methoxy-2,2-dimethylchroman-4-one stands out due to its unique combination of pharmacological properties, including potent antioxidant activity and potential therapeutic applications in various fields. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
5-methoxy-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBDXQSHYXJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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